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molecular formula C13H21N5O2 B1373719 Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate CAS No. 1190071-58-9

Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate

Cat. No. B1373719
M. Wt: 279.34 g/mol
InChI Key: DSRMFAMWADHBSB-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

To a solution of 189c (2.5 g, 5.6 mmol) in methanol (25 mL) was added sodium acetate (0.56 g, 6.8 mmol) and hydroxylamine hydrochloride (0.7 g, 10 mmol). The reaction mixture was stirred for 0.5 h. It was then concentrated under reduced pressure and the residue was purified by column chromatography eluting with 15:1 dichloromethane/methanol to afford 189d(1.3 g, 71%). MS: [M+H]+ 280.3.
Name
189c
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
71%

Identifiers

REACTION_CXSMILES
C1(C(=[N:14][C:15]2[N:16]=[CH:17][C:18]([N:21]3[CH2:26][CH2:25][N:24]([C:27]([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:28])[CH2:23][CH2:22]3)=[N:19][CH:20]=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])(=O)C.[Na+].Cl.NO>CO>[NH2:14][C:15]1[N:16]=[CH:17][C:18]([N:21]2[CH2:22][CH2:23][N:24]([C:27]([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:28])[CH2:25][CH2:26]2)=[N:19][CH:20]=1 |f:1.2,3.4|

Inputs

Step One
Name
189c
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC=1N=CC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.56 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.7 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 15:1 dichloromethane/methanol

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC=1N=CC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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